molecular formula C20H24ClFN4O3S2 B2583998 N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217089-66-1

N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2583998
CAS No.: 1217089-66-1
M. Wt: 487.01
InChI Key: RATCMYNUGXTEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a structurally complex molecule featuring a benzamide core substituted with:

  • A dimethylsulfamoyl (-SO₂N(CH₃)₂) group, which may enhance solubility and metabolic stability.
  • A dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) side chain, likely improving bioavailability through increased hydrophilicity.
  • A hydrochloride salt formulation, optimizing pharmacokinetic properties.

This compound’s design combines elements seen in kinase inhibitors and antimicrobial agents, leveraging sulfamoyl and thiazole motifs common in bioactive molecules .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3S2.ClH/c1-23(2)12-13-25(20-22-18-16(21)6-5-7-17(18)29-20)19(26)14-8-10-15(11-9-14)30(27,28)24(3)4;/h5-11H,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATCMYNUGXTEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Cancer Treatment
The compound exhibits promising anti-cancer properties, particularly as an inhibitor of specific protein kinases involved in tumor growth. Its structural features allow it to interact with targets such as anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), which are critical in the progression of various cancers. Research has shown that modifications to the compound can enhance its efficacy against resistant cancer cell lines, making it a candidate for further development as a targeted therapy .

Biochemical Research
In biochemical studies, this compound serves as a tool for investigating signaling pathways associated with cancer and other diseases. Its ability to inhibit specific kinases allows researchers to dissect the roles of these proteins in cellular processes such as proliferation and apoptosis. This application is crucial for understanding the mechanisms of oncogenesis and developing new therapeutic strategies .

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
The compound has been utilized in HPLC methods for the derivatization of various analytes, enhancing detection sensitivity and specificity. For instance, it has been employed to analyze fatty acids in biological samples, demonstrating its versatility in analytical chemistry . The incorporation of this compound into analytical protocols allows for more accurate quantification of complex mixtures, which is essential in both clinical and research settings.

Case Studies

Study on Antitumor Activity
A notable study investigated the effects of N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride on non-small cell lung cancer (NSCLC) models. The results indicated that the compound significantly reduced tumor growth in vitro and in vivo by inhibiting ALK and EGFR signaling pathways. This dual inhibition is particularly relevant given the prevalence of mutations in these pathways in NSCLC patients .

Protein Kinase Inhibition Study
Another study focused on the compound’s ability to inhibit various protein kinases involved in cancer progression. The findings highlighted its selectivity towards certain kinases over others, suggesting a potential for reduced side effects compared to broader-spectrum inhibitors. This selectivity is vital for developing targeted therapies that minimize damage to normal cells while effectively combating tumor cells .

Summary Table of Key Findings

Application Area Key Findings References
Cancer TreatmentEffective against ALK and EGFR; potential for use in resistant tumors
Biochemical ResearchUseful for studying signaling pathways; aids in understanding oncogenesis
Analytical ChemistryEnhances HPLC methods for fatty acid analysis; improves detection sensitivity

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Synthesis Method Hypothesized Activity References
Target Compound Benzamide Thiazole, dimethylsulfamoyl, tertiary amine EDC/HOBt coupling Kinase inhibition
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide Acetamide Thiazole, phenylsulfonyl EDC/HOBt coupling Antimicrobial
Diflufenican Benzamide Pyridine, trifluoromethyl Not specified Herbicide
5-(4-(4-X-phenylsulfonyl)phenyl)-triazoles Triazole-thione Sulfonyl, thione Cyclization of thioamides Antimicrobial

Key Research Findings

  • Sulfamoyl vs. Sulfonyl : The dimethylsulfamoyl group in the target compound may offer better solubility and metabolic stability than sulfonyl groups in analogues like 12b .
  • Thiazole Impact : The 4-fluorobenzo[d]thiazol group could enhance kinase selectivity compared to pyridine in diflufenican or chloromethyl-thiazole in 12b .
  • Aminoalkyl Side Chains: The dimethylaminoethyl group likely improves bioavailability, a feature absent in rigid analogues like the benzylidene-thiazol-2-amine .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound in high yield and purity?

The synthesis involves multi-step reactions, including amide coupling, sulfamoylation, and fluorobenzo[d]thiazole functionalization. Key optimizations include:

  • Reaction conditions : Use anhydrous solvents (e.g., pyridine or acetonitrile) to minimize side reactions .
  • Catalysts : Employ coupling agents like trichloroisocyanuric acid (TCICA) for efficient amide bond formation .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from methanol improves purity .
  • Monitoring : Thin-layer chromatography (TLC) at each step ensures reaction completion and intermediate stability .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of this compound?

  • 1H NMR : Identify characteristic peaks for dimethylamino protons (δ 2.2–2.5 ppm), fluorobenzo[d]thiazole aromatic protons (δ 7.3–8.1 ppm), and sulfamoyl groups (δ 3.1–3.3 ppm). Splitting patterns confirm substitution positions .
  • 13C NMR : Detect quaternary carbons in the benzamide (δ 165–170 ppm) and thiazole ring (δ 150–155 ppm).
  • FT-IR : Validate sulfamoyl (S=O stretch at 1150–1250 cm⁻¹) and amide (C=O stretch at 1650–1700 cm⁻¹) functionalities .

Q. What methods are recommended to evaluate solubility and stability under physiological conditions?

  • Solubility : Use shake-flask assays in PBS (pH 7.4) or DMSO, followed by HPLC-UV quantification .
  • Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma at 37°C, analyzing degradation products via LC-MS over 24 hours .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the compound’s 3D structure and intermolecular interactions?

  • Crystallization : Grow single crystals via slow evaporation from methanol/water mixtures (1:1 v/v) .
  • Hydrogen bonding : Analyze N–H⋯N and C–H⋯F interactions using software like Mercury. For example, centrosymmetric dimers may form via N1–H1⋯N2 bonds (distance ~2.8 Å) .
  • Packing effects : Non-classical interactions (e.g., C4–H4⋯O3) stabilize the crystal lattice and influence bioavailability .

Q. How should contradictory bioactivity data (e.g., varying IC50 values across assays) be resolved?

  • Assay validation : Replicate experiments in orthogonal models (e.g., enzyme inhibition vs. cell viability) to rule out false positives .
  • Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like PFOR enzyme, correlating with activity trends .
  • Metabolite profiling : Identify active metabolites via LC-MS/MS in hepatic microsomes to explain discrepancies between in vitro and in vivo results .

Q. What experimental designs are optimal for studying metabolic stability and pharmacokinetics?

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. Monitor CYP450 isoform contributions using chemical inhibitors .
  • Pharmacokinetics (PK) : Administer intravenously/orally to rodents, collecting plasma samples at 0–24 hours. Calculate parameters (t½, Cmax) using non-compartmental analysis (Phoenix WinNonlin) .
  • Tissue distribution : Use radiolabeled compound (e.g., 14C) to track accumulation in target organs via autoradiography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.